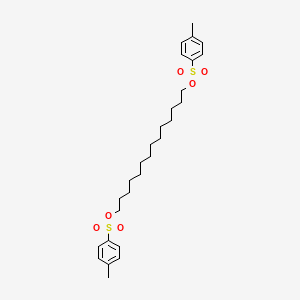

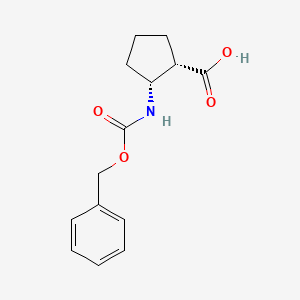

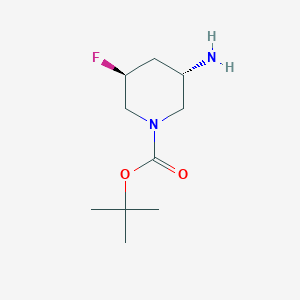

![molecular formula C12H22N2O2 B3112946 tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1932220-92-2](/img/structure/B3112946.png)

tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

説明

Tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate, commonly known as DABOC, is a chiral bicyclic guanidine compound that has gained significant attention in the scientific community due to its potential applications in chemical synthesis, catalysis, and drug discovery. DABOC is a versatile molecule that can be easily synthesized and modified to suit various research needs. In

科学的研究の応用

Chiral Ligand in Oxidative Kinetic Resolution:

- Breuning et al. (2009) developed a flexible route to chiral 9-oxabispidines using tert-butyl esters as intermediates. These compounds were applied as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors up to 19 (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Sigma Receptor Ligands with Cytotoxic Activity:

- Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers from glutamate, which displayed high sigma1 receptor affinity. Certain derivatives effectively inhibited cell growth in various human tumor cell lines, indicating potential applications in cancer therapy (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).

Synthesis of Potent CCR2 Antagonists:

- Campbell et al. (2009) described an enantioselective synthesis of a compound that acts as an intermediate for CCR2 antagonists. This synthesis involved iodolactamization, yielding highly functionalized derivatives of tert-butyl 6-azabicyclo[3.2.1]octane-6-carboxylate (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Photobase Generators Synthesis:

- Song Guo-qian (2013) prepared 1,5-diazabicyclo[4,3,0]nonane by reducing 1,5-diazabicyclo[4,3,0]nonene with LiAlH4 in methyl tert-butyl ether. This led to the creation of photobase generators with potential applications in photo-sensitive materials and technologies (Song Guo-qian, 2013).

Synthesis of Bicyclic Skeletons:

- Kuznetsov et al. (2014) conducted research on the formation of 1,3-diazaadamantane derivatives by reacting bispidine derivatives with dialdehydes. This resulted in new compounds containing two 1,3-diazaadamantane moieties, showing potential for complex molecular synthesis (Kuznetsov, Senan, Razenko, & Serova, 2014).

Catalyst for Stereoselective Reactions:

- Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, which could have applications as a chiral catalyst or intermediate in stereoselective organic reactions (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Synthesis of Constrained Peptidomimetics:

- Mandal et al. (2005) reported an efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, a rigid dipeptide mimetic useful for structure-activity studies in peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Photostimulated Homolytic Tert-Butylation:

- Kim et al. (2001) explored regioselective photostimulated homolytic tert-butylation of heteroaromatics like pyridines and thiophenes, offering insights into chemical reactions of tert-butyl compounds under specific conditions (Kim, Jeon, Han, Park, & Jun, 2001).

特性

IUPAC Name |

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWAZPYFRBULMP-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

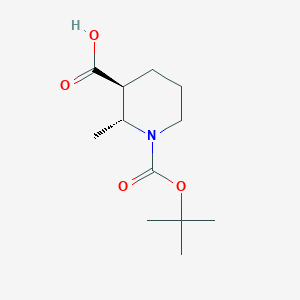

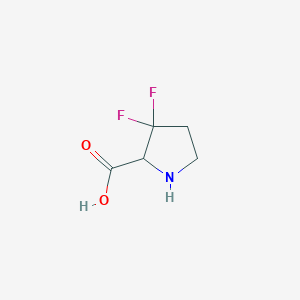

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)

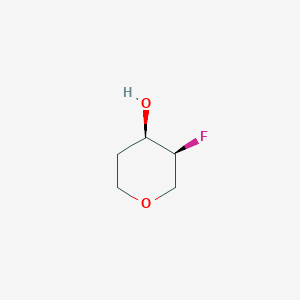

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

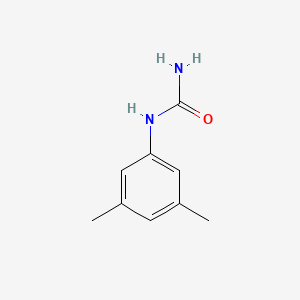

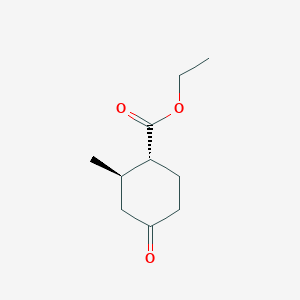

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)

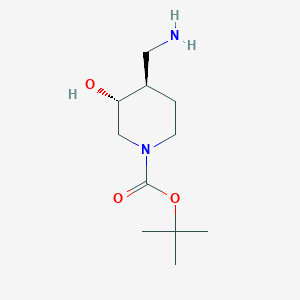

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)